molecular formula C17H18N2O B13018740 Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone

Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone

Cat. No.: B13018740
M. Wt: 266.34 g/mol
InChI Key: HIGKMYRFQOGRNW-UHFFFAOYSA-N
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Description

Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring a piperidine ring linked to a phenyl ketone and a pyridine group are frequently investigated as potential therapeutic agents. Structurally similar molecules have been explored as inhibitors for enzymes like monoacylglycerol lipase (MAGL), a serine hydrolase that plays a key role in endocannabinoid signaling and has been implicated in areas such as neuroinflammation, pain, and cancer . The specific arrangement of the 2-pyridyl group on the piperidine ring may influence the compound's binding affinity and physicochemical properties, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers utilize this compound and its analogs primarily in hit-to-lead optimization campaigns to develop novel bioactive molecules. It is intended for use in laboratory research settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

phenyl-(2-pyridin-2-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C17H18N2O/c20-17(14-8-2-1-3-9-14)19-13-7-5-11-16(19)15-10-4-6-12-18-15/h1-4,6,8-10,12,16H,5,7,11,13H2

InChI Key

HIGKMYRFQOGRNW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridyl ketone with piperidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine and piperidine rings in the compound enable nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or steric accessibility.

Reaction Type Conditions Products Yield Source
Amination Cu(NO₃)₂·3H₂O (10 mol%), DMA solvent, 100°C, 20–40 h under argon Substituted pyridin-2-yl-methanones with aromatic/heteroaromatic amines60–85%
Halogenation Bromine or iodine in toluene, 120°C, 12 h (via radical intermediates) Brominated derivatives at pyridine C-3 or C-5 positions50–75%

Key Findings :

  • Copper catalysis facilitates direct Csp³-H oxidation to ketones under mild conditions, with water as the oxygen source .

  • Radical scavengers (e.g., TEMPO) suppress amidation reactions, indicating radical intermediates in substitution pathways .

Oxidation and Reduction Reactions

The ketone group is redox-active, while the pyridine ring can undergo reduction.

Reaction Type Conditions Products Yield Source
Ketone Reduction NaBH₃CN, DABCO, methanol, room temperature Secondary alcohol derivatives70–90%
Pyridine Oxidation Cu(NO₃)₂·3H₂O, H₂O, DMA, 100°C Pyridine N-oxide derivatives45–65%

Key Findings :

  • Sodium cyanoborohydride selectively reduces the ketone to alcohol without affecting the pyridine ring .

  • Copper-mediated oxidation preserves the piperidine ring but modifies the pyridine moiety .

Coupling Reactions

The compound participates in cross-coupling reactions via its aryl or heteroaryl groups.

Reaction Type Conditions Products Yield Source
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives with boronic acid partners55–80%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C Piperidine- or pyridine-linked amines/amides65–90%

Key Findings :

  • Palladium catalysts enable aryl-aryl bond formation with minimal side reactions.

  • Piperidine acts as a directing group in C–H activation, enhancing regioselectivity .

Functionalization of the Piperidine Ring

The piperidine nitrogen and adjacent carbons undergo alkylation or acylation.

Reaction Type Conditions Products Yield Source
N-Alkylation CH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salts75–95%
C-4 Functionalization LDA, THF, -78°C; electrophiles (e.g., aldehydes, alkyl halides) Substituted piperidine derivatives40–70%

Key Findings :

  • N-methylation using methyl iodide proceeds quantitatively under mild conditions.

  • Lithium diisopropylamide (LDA) deprotonates the piperidine C-4 position, enabling electrophilic trapping .

Biological Activity Modulation

Structural modifications influence pharmacological properties:

  • Dopamine Receptor Binding : Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances affinity for D2/D3 receptors .

  • Antifibrotic Activity : Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate derivatives show IC₅₀ values of ~45 μM in collagen inhibition assays .

Scientific Research Applications

Medicinal Chemistry

Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone has been investigated for its role as a pharmacological agent targeting various neurotransmitter systems. Notably, compounds with similar structures have demonstrated activity as serotonin receptor agonists, which are crucial in treating anxiety and depression. Research indicates that derivatives of this compound can exhibit high affinity for 5-HT receptors, suggesting potential applications in mood disorder therapies .

Case Study: Serotonin Receptor Agonism

A study highlighted the agonist activity of pyridin-2-yl-methylamine derivatives, showing that these compounds could surpass the efficacy of established treatments like Buspirone . This positions phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone as a candidate for further development in psychopharmacology.

Neuropharmacology

The compound has also been linked to the modulation of glutamatergic neurotransmission, which is pivotal in various neurological disorders, including epilepsy. Research into similar pyridine derivatives has revealed their potential as noncompetitive antagonists of AMPA-type glutamate receptors. These findings suggest that phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone could be explored for its neuroprotective properties and efficacy in seizure management .

Case Study: AMPA Receptor Antagonism

The discovery of 1,3,5-triaryl-1H-pyridin-2-one derivatives as AMPA receptor antagonists illustrates the therapeutic potential of pyridine-based compounds in treating epilepsy. The lead compound from this series showed an IC50 value of 60 nM and was effective in an in vivo seizure model . This underscores the importance of structural modifications in enhancing pharmacological profiles.

Synthetic Applications

Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with tailored biological activities. The synthesis routes often involve reductive amination and other organic transformations that leverage its functional groups .

Synthetic Pathways

The compound can be synthesized through established methods involving piperidine and pyridine derivatives, which can be further modified to create libraries of related compounds for biological testing. This approach is essential for drug discovery processes where structural diversity is critical.

Summary Table of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryPotential serotonin receptor agonist for anxiety/depression treatmentEfficacy surpassing Buspirone
NeuropharmacologyNoncompetitive antagonist of AMPA receptors for seizure managementIC50 = 60 nM; effective in seizure models
Synthetic ApplicationsIntermediate for synthesizing diverse chemical entitiesUtilizes piperidine and pyridine derivatives for structural modifications

Mechanism of Action

The mechanism of action of Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Based Methanones

The following compounds share the core (piperidin-1-yl)methanone structure but differ in substituents and attached heterocycles:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Purity (HPLC)
Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone (Target) Piperidine 2-position: pyridin-2-yl ~325 (estimated) Not reported Not reported
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (65) Piperidine 4-position: 2-(trifluoromethyl)phenyl; attached to benzoimidazole 374.4 178–185 67% yield
(Imidazo[1,2-a]pyridin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (71) Piperidine 4-position: 2-(trifluoromethyl)phenyl; attached to imidazo[1,2-a]pyridine 374.4 130–133 97.6%
(1H-Pyrrolo[3,2-b]pyridin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (70) Piperidine 4-position: 2-(trifluoromethyl)phenyl; attached to pyrrolo[3,2-b]pyridine 374.4 275–278 (decomp.) 99.5%
(4-(Hydroxymethyl)piperidin-1-yl)(phenyl)methanone (8f) Piperidine 4-position: hydroxymethyl 455.4 92–94 11% yield

Key Observations :

  • Substituent Effects : The target compound lacks the 4-(2-(trifluoromethyl)phenyl) group present in compounds 65, 70, and 71. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties .
Methanone Derivatives with Simplified Scaffolds
Compound Name Key Features Molecular Weight (g/mol) Applications/Notes
Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine) No piperidine ring; direct phenyl-pyridinyl linkage 183.21 Reference standard for antihistamine impurities
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone Pyrrolidine instead of piperidine 278.3 Unspecified biological activity; CAS 1242887-47-3

Key Observations :

  • Ring Size Impact: Pyrrolidine (5-membered) vs.
  • Pharmacological Relevance: The simplicity of phenyl(pyridin-2-yl)methanone makes it a common impurity in drugs like doxylamine, highlighting the importance of structural complexity in therapeutic efficacy .

Key Observations :

  • Therapeutic Potential: Piperidine-containing methanones are prevalent in kinase and receptor inhibitors. The target’s pyridinyl-piperidine motif may align with these scaffolds but requires validation .
  • Structural Complexity: Bulky substituents (e.g., isoquinoline in 8DU9) enhance target specificity but may reduce solubility, a trade-off absent in the simpler target compound .

Biological Activity

Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone, also known as a derivative of piperidine, has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a phenyl group, a pyridine ring, and a piperidine moiety. Its molecular formula is C18H22N2OC_{18}H_{22}N_{2}O, indicating the presence of two nitrogen atoms and one oxygen atom. This unique configuration contributes to its biological activity.

Biological Activities

Research indicates that Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone exhibits significant pharmacological activities:

Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, showcasing its potential as an anticancer agent. For example, it has shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values indicating significant potency.

Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to metabolic disorders, such as Na+/K+-ATPase, which plays a crucial role in cellular ion balance and signaling pathways. Binding assays revealed strong inhibitory effects on Na+/K+-ATPase, with IC50 values in the low micromolar range.

Neuropharmacological Effects : Interaction with neurotransmitter receptors suggests potential applications in treating central nervous system (CNS) disorders. Research has indicated that this compound interacts with serotoninergic and dopaminergic receptors, showing promise for applications in treating mood disorders and neurodegenerative diseases.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It may bind to these targets and modulate their activity, leading to various biological effects. Molecular docking studies have provided insights into how this compound interacts with biological targets, indicating a competitive inhibition mechanism for certain enzymes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique pharmacological properties of Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
4-Fluorophenyl(4-methylpiperidin-1-yl)methanoneContains a fluorine substituentAntimicrobial and antioxidant properties
4-Chlorophenyl(4-methylpiperidin-1-yl)methanoneContains a chlorine substituentInhibits Na+/K+-ATPase activity
4-Methylphenyl(2-(pyridin-3-yl)piperidin-1-yl)methanoneFeatures a methyl group on phenyl and pyridine ringsAntitumor activity demonstrated

This compound stands out due to its specific combination of functional groups that confer unique pharmacological properties.

Case Studies and Research Findings

  • Antitumor Efficacy : In vitro studies have shown that Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone effectively inhibits the proliferation of cancer cells, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The compound's IC50 values indicate significant potency against these cell lines.
  • Enzyme Interaction Studies : Binding assays revealed that the compound exhibits strong inhibitory effects on Na+/K+-ATPase, with IC50 values in the low micromolar range. This suggests its potential use in managing conditions associated with dysregulated ion transport.
  • Neuropharmacological Studies : Research has indicated that this compound interacts with serotoninergic and dopaminergic receptors, showing promise for applications in treating mood disorders and neurodegenerative diseases.

Q & A

Basic: What synthetic routes are recommended for synthesizing Phenyl(2-(pyridin-2-yl)piperidin-1-yl)methanone?

Answer:
The synthesis typically involves coupling a pyridinyl-piperidine scaffold with a benzoyl group. Key methods include:

  • Friedel-Crafts Acylation : Reacting a pyridinyl-piperidine derivative with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Nucleophilic Substitution : Using pre-functionalized piperidine intermediates, such as 4-(2-(trifluoromethyl)phenyl)piperidine, reacted with activated carbonyl precursors under reflux conditions (e.g., CH₃OH at 70°C with NaOCH₃ as a base) .
  • Purification : Silica gel chromatography (0–70% EtOAc/hexanes) and lyophilization are effective for isolating high-purity products (>95% by HPLC) .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • Molecular Docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., retinol-binding proteins or GPCRs). Prioritize ligands with low binding energies (e.g., CID-24791139 in PubChem) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to validate binding poses .
  • In Silico ADMET : Predict pharmacokinetics using SwissADME or ADMETLab to optimize solubility and reduce toxicity risks .

Basic: What analytical techniques ensure purity and structural integrity?

Answer:

  • HPLC : Use a C18 column with UV detection (method A: 0.1% TFA in H₂O/CH₃CN gradient) to confirm purity (>95% AUC) .
  • NMR Spectroscopy : Analyze ¹H/¹³C spectra (500 MHz, DMSO-d₆ or CDCl₃) to verify substituent positions and stereochemistry .
  • Mass Spectrometry : ESI+ mode to confirm molecular ion peaks (e.g., m/z 374 [M+H]⁺) .

Advanced: How can researchers address low yields in multi-step syntheses?

Answer:

  • Catalyst Optimization : Replace traditional Lewis acids (AlCl₃) with milder catalysts (e.g., FeCl₃) to reduce side reactions .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for better intermediate solubility .
  • Reaction Monitoring : Use TLC or in-situ IR to identify bottlenecks (e.g., incomplete acylation) and adjust reaction times/temperatures .

Advanced: What strategies are effective for elucidating the crystal structure?

Answer:

  • X-ray Crystallography : Use SHELXL for refinement. Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Resolve twinning or disorder using the TWIN/BASF commands in SHELX .
  • Hydrogen Bonding Analysis : Identify key interactions (e.g., C=O···H-N) using Mercury software to rationalize packing motifs .

Basic: How to confirm stereochemistry in enantioselective syntheses?

Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/ethanol (90:10) to separate enantiomers. Compare retention times with standards .
  • Optical Rotation : Measure specific rotation (e.g., [α]D²⁵) and compare to literature values for known enantiomers .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Synthesize analogs with modified pyridine (e.g., 6-methoxy or 6-cyclopropyl groups) and assess bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyridin-2-yl) and hydrophobic regions .
  • In Vitro Assays : Test analogs against target receptors (e.g., retinol-binding protein) using fluorescence polarization or SPR .

Basic: What solvents and catalysts optimize reaction efficiency?

Answer:

  • Solvents : CH₂Cl₂ for acylation, CH₃OH for nucleophilic substitutions, and DMF for coupling reactions .
  • Catalysts : NaOCH₃ for deprotonation, Pd/C for hydrogenation, and AlCl₃ for Friedel-Crafts .

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Assay Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ studies to distinguish potency differences from assay artifacts .
  • Off-Target Screening : Use KinomeScan to evaluate selectivity against unrelated kinases/proteases .

Advanced: How to optimize enantiomeric excess (ee) in asymmetric syntheses?

Answer:

  • Biocatalysis : Employ Leuconostoc pseudomesenteroides N13 for enantioselective reductions (e.g., ketone to alcohol) .
  • Chiral Auxiliaries : Use Evans oxazolidinones to control stereochemistry during acylation .
  • Dynamic Resolution : Combine lipases (e.g., CAL-B) with racemization catalysts (e.g., Shvo’s catalyst) to enhance ee >99% .

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